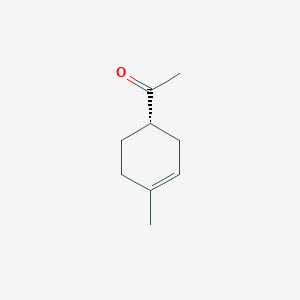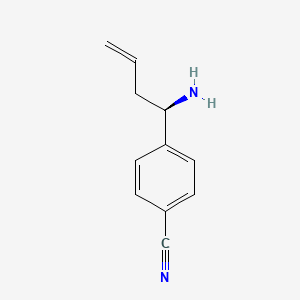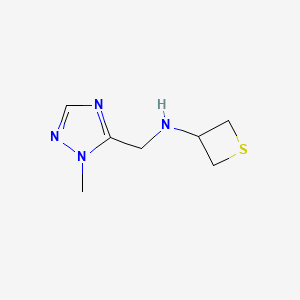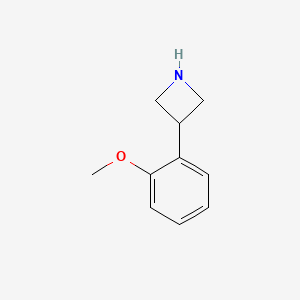
3-(2-Methoxyphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)azetidine: is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the third carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization: One common method for synthesizing azetidines involves the cyclization of appropriate precursors.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method to synthesize functionalized azetidines.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and may utilize continuous flow reactors to enhance efficiency and yield. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones or other oxidized derivatives.
Reduction: Reduction of azetidines can yield various amine derivatives, depending on the specific conditions and reagents used.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Methoxyphenyl)azetidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology and Medicine: Azetidines, including this compound, are explored for their potential biological activities. They are investigated as potential antibacterial and antimicrobial agents due to their unique structural features .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. They are also employed in the development of coatings and adhesives .
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxyphenyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Uniqueness: 3-(2-Methoxyphenyl)azetidine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |
InChI-Schlüssel |
OAIHBZYRTMWIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


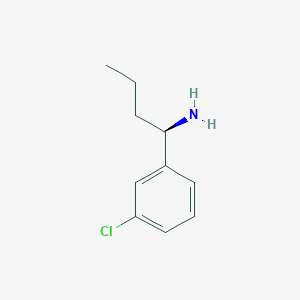
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
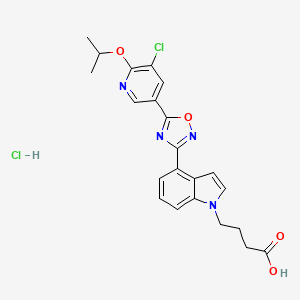
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
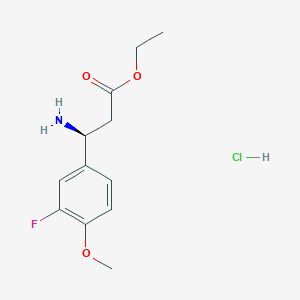
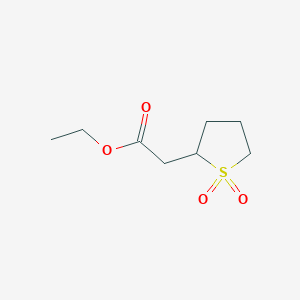
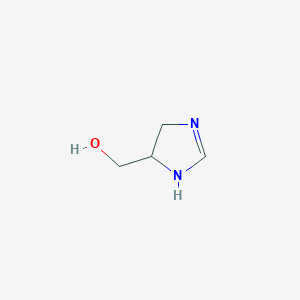

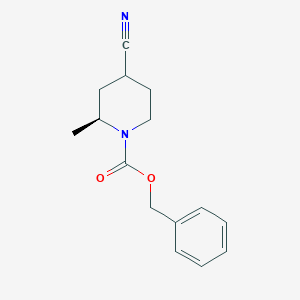
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
